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Fmoc-2,3-Dimethyl-L-Phenylalanine Documentation Hub

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  • Product: Fmoc-2,3-Dimethyl-L-Phenylalanine
  • CAS: 1270295-08-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Hydrophobicity and Steric Bulk of Dimethyl-Phenylalanine Analogs

Introduction: The Strategic Role of Unnatural Amino Acids in Drug Design In the landscape of modern drug discovery, the limitations of the 20 proteinogenic amino acids have become increasingly apparent. To overcome chall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Unnatural Amino Acids in Drug Design

In the landscape of modern drug discovery, the limitations of the 20 proteinogenic amino acids have become increasingly apparent. To overcome challenges such as poor metabolic stability, low bioavailability, and lack of receptor selectivity in peptide-based therapeutics, medicinal chemists are turning to unnatural amino acids (UAAs).[][2][3] These novel building blocks offer a diverse chemical toolkit to precisely modulate the physicochemical properties of peptides and peptidomimetics.[3][4][5] Among the most powerful modifications is the introduction of dimethyl-phenylalanine (Dmp) analogs.

The strategic placement of two methyl groups on the phenyl ring of phenylalanine allows for fine-tuning of two critical molecular parameters: hydrophobicity and steric bulk . Hydrophobicity governs a molecule's partitioning between aqueous and lipid environments, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] Steric bulk, on the other hand, influences the conformational flexibility of a peptide and its ability to interact with biological targets, often shielding it from enzymatic degradation.[8][9]

This in-depth technical guide provides a comprehensive framework for understanding and characterizing the hydrophobicity and steric bulk of various dimethyl-phenylalanine analogs. We will delve into the theoretical underpinnings of these properties, present detailed experimental protocols for their quantification, and offer a comparative analysis of different Dmp isomers. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of dimethyl-phenylalanine analogs in their therapeutic design strategies.

Theoretical Framework: Quantifying Molecular Properties

Before delving into experimental methodologies, it is crucial to establish a theoretical understanding of the key parameters that define hydrophobicity and steric bulk.

Hydrophobicity: The Partition Coefficient (LogP and LogD)

Hydrophobicity is most commonly quantified by the partition coefficient (P), which describes the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium. For practical purposes, this is expressed on a logarithmic scale (logP). A positive logP value indicates a preference for the lipid phase (hydrophobic), while a negative value indicates a preference for the aqueous phase (hydrophilic).

For ionizable compounds such as amino acids, the distribution coefficient (logD) is a more relevant parameter as it accounts for the pH-dependent equilibrium between the neutral and ionized forms of the molecule.

Steric Bulk: Taft and Charton Parameters

Quantifying the three-dimensional size and shape of a substituent is essential for understanding its steric influence. Several parameters have been developed for this purpose:

  • Taft's Steric Parameter (Es): Derived from the acid-catalyzed hydrolysis rates of esters, Es provides a measure of the steric hindrance imposed by a substituent.[8][10] More negative values indicate greater steric bulk.

  • Molar Refractivity (MR): This parameter is a measure of the volume occupied by an atom or a group of atoms and is related to the polarizability of the molecule.[7]

  • Verloop Steric Parameters: These are a set of computer-calculated parameters that describe the size and shape of a substituent in multiple dimensions (e.g., length and width).[7][8]

The choice of which steric parameter to use often depends on the specific system being studied and the nature of the quantitative structure-activity relationship (QSAR) model being developed.[6]

Experimental Characterization of Dimethyl-Phenylalanine Analogs

Accurate experimental determination of hydrophobicity and a qualitative assessment of steric bulk are fundamental to the rational design of peptides incorporating Dmp analogs.

Quantifying Hydrophobicity via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful and widely used technique for determining the relative hydrophobicity of compounds.[11][12] The principle is based on the partitioning of an analyte between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase. More hydrophobic compounds will have a stronger affinity for the stationary phase and thus a longer retention time (tR).[11]

The following diagram illustrates the general workflow for determining the hydrophobicity index of Dmp analogs using RP-HPLC.

G cluster_prep Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) D Equilibrate C18 Column A->D B Prepare Dmp Analog Stock Solutions (1 mg/mL) E Inject Sample B->E C Prepare Reference Peptide (e.g., Ac-Gly-X-NH2) C->E D->E F Run Gradient Elution (e.g., 5-95% B over 30 min) E->F G Detect at 220 nm F->G H Record Retention Time (tR) G->H I Calculate Hydrophobicity Index (relative to Glycine) H->I J Compare Analogs I->J

Caption: RP-HPLC workflow for hydrophobicity analysis.

This protocol provides a self-validating system for the reproducible determination of hydrophobicity indices.

1. Materials and Reagents:

  • Dimethyl-phenylalanine analogs (e.g., 2,3-Dmp, 2,4-Dmp, 2,6-Dmp, 3,4-Dmp, 3,5-Dmp)
  • Reference amino acid (e.g., Glycine)
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[13]
  • HPLC system with UV detector

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[13]
  • Sample Solutions: Prepare 1 mg/mL stock solutions of each Dmp analog and the reference amino acid in Mobile Phase A. Further dilute to a working concentration of 0.1 mg/mL.

3. HPLC Method:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: 220 nm[13]
  • Injection Volume: 10 µL
  • Gradient Program:
  • 0-5 min: 5% B
  • 5-35 min: 5% to 95% B (linear gradient)
  • 35-40 min: 95% B
  • 40-41 min: 95% to 5% B
  • 41-50 min: 5% B (re-equilibration)

4. Data Analysis:

  • For each analog, record the retention time (tR) from the resulting chromatogram.
  • The hydrophobicity index can be expressed simply as the retention time itself or calculated relative to a standard, such as glycine.[13]
  • A higher retention time directly correlates with increased hydrophobicity.

Causality Behind Experimental Choices:

  • TFA as an Ion-Pairing Agent: TFA is added to both mobile phases to suppress the ionization of the carboxylic acid and amino groups of the amino acids, leading to more reproducible retention times.

  • Gradient Elution: A gradient from a weak (low ACN content) to a strong (high ACN content) mobile phase is necessary to elute compounds with a wide range of hydrophobicities in a reasonable time with good peak shape.

  • C18 Column: The C18 stationary phase provides a highly nonpolar surface, making it ideal for separating compounds based on hydrophobicity.

Assessing Steric Bulk: A Multi-faceted Approach

While direct experimental quantification of steric parameters like Es requires specific kinetic studies, a robust understanding of the steric influence of Dmp analogs can be achieved through a combination of structural analysis and computational modeling.

For peptides containing Dmp analogs, X-ray crystallography can provide precise atomic coordinates, allowing for the direct visualization of the orientation of the dimethyl-phenyl group and its impact on the local peptide conformation. This provides invaluable, albeit static, information about steric hindrance.

Molecular mechanics and quantum mechanics calculations offer a powerful in-silico approach to estimate steric properties.[14][15][16]

  • Conformational Analysis: By simulating the rotational energy barrier around the chi (χ) angles of the Dmp side chain, one can assess the degree of conformational restriction imposed by the methyl groups.[17][18]

  • Calculation of Steric Descriptors: Software packages can calculate various steric descriptors, such as molecular volume and surface area, which can be correlated with experimental observations.[8]

The following diagram illustrates the relationship between the substitution pattern of the Dmp analog and its resulting steric and electronic properties.

G cluster_structure Substitution Pattern cluster_properties Physicochemical Properties Ortho Ortho (2,6-Dmp) Steric Steric Hindrance Ortho->Steric High Impact Hydrophobicity Hydrophobicity Ortho->Hydrophobicity Increases Meta Meta (3,5-Dmp) Meta->Steric Moderate Impact Meta->Hydrophobicity Increases Para Para/Ortho (2,4-Dmp) Para->Steric Low Impact Para->Hydrophobicity Increases Conformation Backbone Conformation Steric->Conformation Enzymatic_Stability Enzymatic Stability Conformation->Enzymatic_Stability

Caption: Structure-property relationships in Dmp analogs.

Comparative Analysis of Dimethyl-Phenylalanine Isomers

The position of the two methyl groups on the phenyl ring has a profound impact on both hydrophobicity and steric bulk. The following table summarizes the expected properties of common Dmp isomers based on established principles of physical organic chemistry.

AnalogSubstitution PatternExpected Steric BulkExpected Hydrophobicity (Relative to Phe)Key Considerations for Drug Design
2,3-Dmp Ortho, MetaHighHighAsymmetric substitution can induce specific side-chain orientations.
2,4-Dmp Ortho, ParaModerateHighCombination of ortho-steric effects and para-electronic effects.
2,6-Dmp Ortho, OrthoVery HighHighSignificantly restricts side-chain rotation, promoting conformational stability and shielding the peptide backbone.[19][20][21]
3,4-Dmp Meta, ParaLowHighMinimal steric hindrance, primarily increases hydrophobicity.
3,5-Dmp Meta, MetaModerateHighSymmetrical substitution provides a balanced increase in bulk and hydrophobicity.

Conclusion: A Rational Approach to Peptide Optimization

Dimethyl-phenylalanine analogs are invaluable tools in the arsenal of the medicinal chemist. By systematically evaluating the hydrophobicity and steric bulk of different isomers, researchers can rationally design peptide and peptidomimetic drug candidates with enhanced stability, improved ADME properties, and optimized target engagement. The experimental and computational methodologies outlined in this guide provide a robust framework for characterizing these critical parameters, paving the way for the development of more effective and durable therapeutics. The strategic incorporation of Dmp analogs allows for a level of control over molecular properties that is essential for navigating the complex challenges of modern drug discovery.[][2][4]

References

  • Special Issue: Non-Natural Amino Acids in Drug Design. MDPI. [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Institutes of Health. [Link]

  • Hydrophobicity indices for amino acid residues as determined by high-performance liquid chromatography. PubMed. [Link]

  • Hydrophobicity indices for amino acid residues as determined by HPLC. ResearchGate. [Link]

  • Qsar parameter. SlideShare. [Link]

  • Medicinal Chemistry/ CHEM 458/658 Chapter 3- SAR and QSAR. University of the Pacific. [Link]

  • Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. National Institutes of Health. [Link]

  • Quantitative structure-activity relationships (QSAR). University of Nebraska-Lincoln. [Link]

  • Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI. [Link]

  • High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. National Institutes of Health. [Link]

  • Structure of 2′,6′-dimethylphenylalanine (Dmp). ResearchGate. [Link]

  • Taft Equation. Dalal Institute. [Link]

  • The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study. PubMed. [Link]

  • Evaluation of Four New Scales of Amino Acid Hydrophobicity Coefficients Derived from RP-HPLC of Peptides. ACS Publications. [Link]

  • Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. ACS Publications. [Link]

  • Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation of 4-Dibenzylamino Phenylalanine. PubMed. [Link]

  • High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. ResearchGate. [Link]

  • Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. ResearchGate. [Link]

  • Phenylalanine, aromaticity, hydrocarbons, functional groups, and more! The Amino Acid Enthusiast. [Link]

  • Towards an Understanding of the Lipophilicity of Non-Coded Amino Acids: Computational Simulations of Proline Analogs. ResearchGate. [Link]

  • Method for analyzing amino acid by utilizing RP-HPLC (Reverse Phase High-Performance Liquid Chromatography).
  • Intramolecular interactions of L-phenylalanine revealed by inner shell chemical shift. AIP Publishing. [Link]

  • Thermodynamic study of asparagine and glycyl-asparagine using computational methods. Brazilian Journal of Chemical Engineering. [Link]

  • Controlling amphiphilic polymer folding beyond the primary structure with protein-mimetic di(phenylalanine). Office of Scientific and Technical Information. [Link]

  • Phenylalanine and Tryptophan-Based Surfactants as New Antibacterial Agents: Characterization, Self-Aggregation Properties, and DPPC/Surfactants Vesicles Formulation. MDPI. [Link]

  • Synthesis of D- and L-phenylalanine derivatives by phenylalanine ammonia lyases: a multienzymatic cascade process. PubMed. [Link]

  • Computational studies on the interactions of glycine amino acid with graphene, h-BN and h-SiC monolayers. Royal Society of Chemistry. [Link]

  • Computational and experimental design of L-amino acid-based alternatives to ketorolac. ResearchGate. [Link]

  • Biophysical and computational methods to analyze amino acid interaction networks in proteins. PubMed. [Link]

  • Hydrophobic and Electrostatic Sequence Patterning Directs Hierarchical Assembly of Phenylalanine-Rich Oligopeptides. National Institutes of Health. [Link]

  • Dynamics of Hydrophobic Core Phenylalanine Residues Probed by Solid-State Deuteron NMR. National Institutes of Health. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Microwave-Assisted Synthesis of Ortho-Substituted Amino Acids

Topic: Microwave-assisted synthesis conditions for ortho-substituted amino acids Content Type: Application Notes and Protocols Executive Summary & Mechanistic Rationale The synthesis of ortho-substituted amino acids (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-assisted synthesis conditions for ortho-substituted amino acids Content Type: Application Notes and Protocols

Executive Summary & Mechanistic Rationale

The synthesis of ortho-substituted amino acids (e.g., 2,6-dimethylphenylalanine analogs, ortho-functionalized biaryl amino acids) presents a dual challenge: steric hindrance impeding carbon-carbon bond formation and enantiomeric lability (racemization) under prolonged thermal stress.

Microwave (MW) irradiation addresses these challenges through two primary mechanisms:

  • Arrhenius Acceleration: MW irradiation allows reaction mixtures to rapidly reach temperatures (

    
    C) well above the solvent's atmospheric boiling point, overcoming the high activation energy (
    
    
    
    ) barrier imposed by ortho-substituents.
  • Wall-Less Heating: Unlike oil baths, MW heats the solvent volume directly (dipolar polarization), minimizing the thermal gradient and reducing the "time-at-temperature," which is critical for preserving chiral integrity.

This guide details three distinct protocols optimized for steric bulk: Negishi Cross-Coupling (for high enantiopurity), C-H Activation (for atom economy), and Phase-Transfer Alkylation (for scalability).

Strategic Route Selection

Before selecting a protocol, evaluate the substrate constraints using the decision matrix below.

RouteSelection Figure 1: Strategic Decision Matrix for Protocol Selection Start Target: Ortho-Substituted AA Halide Is the Ortho-Halide on the AA Backbone? Start->Halide Chirality Is Enantiopurity Critical? Halide->Chirality Yes (e.g., Iodo-Ala) Alkylation PROTOCOL 3: O'Donnell Alkylation (Scalable/General) Halide->Alkylation No (Benzyl Halide) Directing Can you install a Directing Group (DG)? Chirality->Directing Moderate/Racemic OK Negishi PROTOCOL 1: Negishi Coupling (High Fidelity) Chirality->Negishi Strict (>98% ee) Directing->Negishi No CH_Act PROTOCOL 2: C-H Activation (Direct Functionalization) Directing->CH_Act Yes (Picolinamide)

Protocol 1: Microwave-Assisted Negishi Coupling (Stereoconservative)

Application: Synthesis of bulky biaryl amino acids (e.g., o-tolyl-phenylalanine) starting from serine-derived zinc reagents. Why this works: Organozinc reagents are softer nucleophiles than Grignards or boronates, reducing racemization. The use of SPhos (Buchwald ligand) creates a catalytic pocket spacious enough to accommodate ortho-substituents while preventing catalyst deactivation.

Materials
  • Substrate: N-Boc-iodo-alanine methyl ester (Jackson's reagent precursor).

  • Coupling Partner: Ortho-substituted aryl iodide/bromide.

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1 mol%) + SPhos (2 mol%).[1][2]
  • Zinc Activation: Zn dust (activated with TMSCl/1,2-dibromoethane).

  • Solvent: Dry DMF (High tan

    
     for efficient MW absorption).
    
Step-by-Step Methodology
  • Zinc Reagent Formation (Thermal/Sonicated):

    • Activate Zn dust (2.0 equiv) in dry DMF under Argon.

    • Add N-Boc-3-iodo-alanine methyl ester (1.0 equiv). Stir at room temperature until conversion is complete (check TLC). Note: MW is rarely used for this step to avoid decomposition of the zinc species.

  • Coupling Setup:

    • In a microwave vial (0.5–2.0 mL), combine the filtered organozinc solution (1.2 equiv) with the ortho-substituted aryl halide (1.0 equiv).

    • Add Pd

      
      (dba)
      
      
      
      (0.01 equiv) and SPhos (0.02 equiv).
    • Seal and purge with Argon for 2 minutes.

  • Microwave Parameters:

    • Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 50 °C (Note: Lower temperature is crucial here. Do not exceed 60 °C to prevent racemization).

    • Time: 10–20 minutes.

    • Stirring: High (magnetic).

  • Workup:

    • Quench with saturated NH

      
      Cl. Extract with EtOAc.
      
    • Purify via flash chromatography.

Validation Data:

  • Yield: Typically 70–85%.

  • ee Retention: >98% (SPhos prevents β-hydride elimination pathways that lead to racemization).

Protocol 2: Picolinamide-Directed C-H Activation

Application: Direct functionalization of the ortho-position of Phenylalanine or Phenylalaninol. Why this works: The picolinamide auxiliary directs the Palladium catalyst specifically to the ortho C-H bond, forming a stable 5- or 6-membered palladacycle intermediate. MW irradiation accelerates the rate-limiting C-H cleavage step.

Materials
  • Substrate: N-Picolinoyl-L-Phenylalanine methyl ester.

  • Reagent: Aryl Iodide (2.0 equiv).

  • Catalyst: Pd(OAc)

    
     (5–10 mol%).
    
  • Oxidant/Additive: AgOAc (2.0 equiv) or Ag

    
    CO
    
    
    
    .
  • Solvent: TFA/TFAA mixture or t-Amyl Alcohol (depending on specific coupling partner).

Step-by-Step Methodology
  • Vial Preparation:

    • Load N-Picolinoyl-Phe-OMe (0.2 mmol), Aryl Iodide (0.4 mmol), Pd(OAc)

      
       (10 mol%), and AgOAc (0.4 mmol) into a 5 mL microwave vial.
      
    • Add solvent (e.g., 2 mL t-Amyl Alcohol).

  • Microwave Parameters:

    • Temperature: 110–130 °C.

    • Ramp Time: 2 minutes.

    • Hold Time: 15–30 minutes.

    • Pressure Limit: 250 psi (17 bar).

  • Post-Reaction:

    • Filter through a Celite pad to remove Ag salts.

    • DG Removal: The picolinamide group must be removed post-synthesis (typically via mild hydrolysis or reduction) to yield the free amino acid.

Critical Control Point: Avoid temperatures >140 °C. While C-H activation requires energy, excessive heat causes decarboxylation of the amino acid ester.

Protocol 3: Enhanced O'Donnell Alkylation

Application: Synthesis of ortho-substituted amino acids from glycine Schiff bases and sterically hindered benzyl halides. Why this works: The classical O'Donnell reaction (Phase Transfer Catalysis) is slow with bulky electrophiles (ortho-substituted benzyl halides). MW irradiation superheats the interfacial boundary, drastically increasing the collision frequency between the enolate and the electrophile.

Materials
  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (O'Donnell Schiff Base).

  • Electrophile: Ortho-substituted Benzyl Bromide/Chloride.

  • Base: 50% KOH (aq) or CsOH·H

    
    O (solid).
    
  • Catalyst: TBAB (Tetrabutylammonium bromide) or chiral cinchona alkaloid (for asymmetric version).

  • Solvent: DCM/Water (biphasic) or Acetonitrile (monophasic).

Step-by-Step Methodology
  • Reaction Assembly:

    • Mix Schiff Base (1.0 equiv), Electrophile (1.2 equiv), and TBAB (10 mol%) in Acetonitrile (3 mL per mmol).

    • Add solid CsOH·H

      
      O (5.0 equiv). Note: Solid base under MW is often cleaner than aqueous base for hindered substrates.
      
  • Microwave Parameters:

    • Mode: Open vessel (if using reflux condenser) or Sealed vessel.

    • Temperature: 80 °C.

    • Time: 5–10 minutes (vs. 12–24 hours thermal).

    • Power: Dynamic (Max 150W).

  • Hydrolysis (One-Pot Optional):

    • After alkylation, add 1N HCl/THF and heat in MW (50 °C, 5 min) to cleave the imine and ester, yielding the free amino acid hydrochloride.

Comparative Data & Critical Parameters

Table 1: Protocol Comparison for Ortho-Substituted Targets
FeatureNegishi Coupling (Protocol 1)C-H Activation (Protocol 2)O'Donnell Alkylation (Protocol 3)
Steric Tolerance High (using SPhos/XPhos)ModerateModerate to High
Enantiopurity Excellent (>98% ee)Variable (Substrate dependent)Racemic (unless chiral PTC used)
Reaction Time 10–20 min15–30 min5–10 min
Atom Economy Low (Stoichiometric Zn)HighModerate
Primary Risk Catalyst deactivationDecarboxylationHydrolysis of imine
Critical Control Point: Racemization Suppression

Racemization in MW synthesis is driven by base-mediated proton abstraction at the


-carbon.
  • Rule 1: Use the lowest effective temperature. Start at 50 °C for enantiopure starting materials.

  • Rule 2: Avoid strong soluble bases (e.g., DBU) in the coupling step. Use inorganic carbonates (Cs

    
    CO
    
    
    
    ) or hindered organic bases (Collidine).
  • Rule 3: For peptide coupling of these hindered residues, use Oxyma Pure instead of HOBt, as it minimizes racemization at elevated temperatures [1].

References

  • Steinauer, R., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed. Link

  • Kappe, C. O., et al. (2010). Microwave-assisted Negishi and Kumada cross-coupling reactions of aryl chlorides. Chemical Communications.[3] Link

  • Jackson, R. F. W., et al. (2010). Much improved conditions for the Negishi cross-coupling of iodoalanine derived zinc reagents with aryl halides. Organic & Biomolecular Chemistry. Link

  • Babu, S. A., et al. (2023).[4] Pd(II)-catalyzed, C(sp2)-H (ortho) functionalization of β-phenylalanine. ResearchGate. Link

  • O'Donnell, M. J. (2004). O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. Link

  • Gong, Y., et al. (2013). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PMC. Link

Sources

Application

Application Note: Automated SPPS Cycles for Bulky Non-Natural Amino Acids

Executive Summary The incorporation of sterically demanding non-natural amino acids—such as

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of sterically demanding non-natural amino acids—such as ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-aminoisobutyric acid (Aib), 

-methylated residues, and

-disubstituted analogs—presents a significant kinetic barrier in Solid-Phase Peptide Synthesis (SPPS). Standard carbodiimide-mediated cycles (DIC/Oxyma) often result in deletion sequences or truncated products due to the inability of the activated ester to penetrate the steric wall surrounding the nucleophilic amine.

This guide provides validated, automated protocols utilizing elevated temperature (microwave) and high-potency coupling reagents (PyAOP, HATU) to overcome these barriers. We focus on minimizing racemization while maximizing coupling efficiency for "difficult" sequences.

Mechanistic Insight: The Steric Wall

To optimize a protocol, one must understand the failure mode. In bulky residues, the


-carbon substituents create a "steric wall" that hinders the approach of the activated amino acid to the N-terminus of the growing chain. Furthermore, hydrophobic bulky residues often induce 

-sheet aggregation, effectively burying the reactive amine inside the resin matrix.
Kinetic Compensation Strategy

We utilize the Arrhenius equation principle: to overcome the high activation energy (


) caused by steric hindrance, we must increase the temperature (

) and the collision frequency (via high-concentration, rapid-kinetics reagents).

StericOvercome Problem Steric Hindrance (Aib, N-Me-AA) Barrier High Activation Energy (Ea) Slow Kinetics Problem->Barrier Causes Solution1 Microwave Energy (75°C - 90°C) Barrier->Solution1 Overcome by Heat Solution2 Potent Leaving Groups (At-OH vs Bt-OH) Barrier->Solution2 Overcome by Reactivity Outcome Successful Acylation (>99% Yield) Solution1->Outcome Solution2->Outcome Solution3 Chaotropic Solvents (NMP/LiCl) Solution3->Outcome

Figure 1: Strategy to overcome the kinetic barrier of sterically hindered couplings. High temperature and superior leaving groups (At-OH derived) are the primary drivers.

Reagent Selection & Chemistry

Standard reagents (HBTU, DIC) are insufficient for Aib or N-methyl couplings. The choice of coupling cocktail is critical.

Reagent ClassReagentBase RequiredUse CaseNotes
Phosphonium PyAOP DIEA / NMMBest for N-Me / Aib Gold standard for hindered amines. Avoids guanidinylation side-reactions common with uronium salts.
Uronium HATU DIEA / NMMExcellent Generalist High reactivity due to HOAt leaving group. Risk of capping N-terminus if left too long (guanidinylation).
Uronium COMU DIEA / OxymaSafer Alternative Comparable to HATU but safer (non-explosive) and more soluble in DMF.
Carbodiimide DIC/Oxyma NoneStandard Bulk Good for Val/Ile, but often fails for Aib/N-Me unless heated to >75°C.

Critical Note on Bases: When using Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH, avoid strong bases like DIEA at high temperatures, as they promote racemization. Use TMP (2,4,6-trimethylpyridine / Collidine) instead [1].

Automated Protocols

The following protocols are designed for microwave-equipped synthesizers (e.g., CEM Liberty Blue, Biotage Initiator+ Alstra).

Protocol A: The "Power Cycle" (Extreme Bulk)

Target Residues: Aib, N-Me-Ala, N-Me-Phe,


-Methyl-Valine.
Rationale:  Uses maximum thermal energy and the most potent phosphonium reagent to force the coupling.
  • Resin: Rink Amide ProTide or ChemMatrix (PEG-based resins swell better for bulky sequences).

  • Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for better solvation of aggregates [2].[1]

Cycle Parameters:

StepOperationReagentTempTimePower (MW)
1Deprotection 20% Piperidine + 0.1M Oxyma (prevents aspartimide)75°C3 min30-60W
2Wash DMF / NMPRT4 x 30s-
3Coupling 1 AA (5eq) / PyAOP (5eq) / DIEA (10eq) 90°C 5 min Variable
4Wash DMF / NMPRT3 x 30s-
5Coupling 2 AA (5eq) / PyAOP (5eq) / DIEA (10eq) 90°C 5 min Variable
6Wash DMF / NMPRT4 x 30s-

Note: For N-methyl residues, PyAOP is superior to HATU because uronium salts can react with the secondary amine of the N-terminus to form a guanidinium cap, permanently terminating the chain.

Protocol B: The "Safe Cycle" (Racemization Prone)

Target Residues: Cys, His (and coupling onto Cys/His). Rationale: High heat causes Cys racemization (L


 D) and His racemization via imidazole proton abstraction. We lower the temperature and change the base [3].
StepOperationReagentTempTimePower (MW)
1Deprotection 20% Piperidine + 0.1M Oxyma50°C5 minLow
2Wash DMFRT4 x 30s-
3Coupling AA (5eq) / DIC (5eq) / Oxyma (5eq) 50°C 10 min Low
4Alt. Coupling AA (5eq) / HATU (5eq) / Collidine (10eq) 50°C10 minLow

Note: Collidine (TMP) is a weaker, sterically hindered base that significantly reduces proton abstraction from the


-carbon of Cys/His [1].

Workflow Logic & Decision Tree

Use this logic flow to program your synthesizer's method editor.

CouplingLogic Start Select Amino Acid IsBulky Is it Bulky? (Aib, N-Me, Val, Ile) Start->IsBulky IsRacemization Is it Cys or His? IsBulky->IsRacemization No IsExtreme Extreme Bulk? (Aib, N-Me) IsBulky->IsExtreme Yes StandardCycle Standard Cycle DIC/Oxyma, 75°C, 5 min IsRacemization->StandardCycle No SafeCycle Safe Cycle (Protocol B) DIC/Oxyma or HATU/Collidine Max 50°C IsRacemization->SafeCycle Yes IsExtreme->StandardCycle No (Val/Ile) PowerCycle Power Cycle (Protocol A) PyAOP/DIEA 90°C, Double Couple IsExtreme->PowerCycle Yes (Aib/N-Me)

Figure 2: Decision tree for automated method selection based on amino acid properties.

Quality Control & Monitoring

Automated synthesis is only as good as its verification. For bulky residues, standard Kaiser tests (Ninhydrin) often yield false negatives because they rely on primary amines.

  • Chloranil Test: Use for secondary amines (e.g., after N-methyl coupling). A blue stain indicates free secondary amines (incomplete coupling).

  • UV-Vis Monitoring: Modern synthesizers track the Fmoc-deprotection peak. If the deprotection peak area decreases significantly after a bulky coupling, it indicates the previous coupling was incomplete (chain termination).

  • Cleavage Micro-scale: After the "difficult" block, cleave 5mg of resin and run LC-MS. Look for

    
     peaks.
    

References

  • Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.[2] Journal of Peptide Science. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. [Link]

  • Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent.[3][4] European Journal of Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization in Ortho-Methylated Phenylalanine

Ticket ID: #RAC-2-MePhe-001 Status: Active Topic: Optimization of Coupling Conditions for Sterically Hindered Amino Acids (2-Me-Phe) Assigned Specialist: Senior Application Scientist Executive Summary Coupling ortho-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RAC-2-MePhe-001 Status: Active Topic: Optimization of Coupling Conditions for Sterically Hindered Amino Acids (2-Me-Phe) Assigned Specialist: Senior Application Scientist

Executive Summary

Coupling ortho-methylated phenylalanine (2-Me-Phe) presents a unique synthetic challenge. The methyl group at the ortho position of the phenyl ring introduces significant steric bulk near the reaction center. This steric hindrance retards the rate of the desired intermolecular amidation.

The Critical Failure Mode: When the coupling rate (


) is slow, the activated amino acid spends more time in its reactive state. This increases the probability of the competing intramolecular reaction: the attack of the carbonyl oxygen on the activated ester, forming a 5(4H)-oxazolone. This intermediate is prone to base-catalyzed enolization, leading to the loss of chiral integrity (racemization).

The Solution: To prevent this, you must accelerate


 while simultaneously suppressing the basicity of the environment to inhibit proton abstraction. This guide details the Oxyma/COMU + Collidine  protocol, which is superior to standard HATU/DIPEA methods for this specific application.

Module 1: The Mechanistic "Why"

Understanding the enemy is the first step to defeating it. Racemization in this context is not random; it is a kinetic consequence of steric hindrance.

The Oxazolone Pathway[1][2]

The following diagram illustrates how the "Slow Kinetics Trap" leads to racemization.

RacemizationMechanism Start Activated 2-Me-Phe (Slow Coupling due to Sterics) Amide Desired Peptide Bond (L-Isomer) Start->Amide  Amine Attack (k_couple) (Hindered/Slow) Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Start->Oxazolone  Cyclization (k_cyc) (Fast relative to coupling) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol  Base (DIPEA) Abstracts H+ Racemate Racemic Mixture (D/L Peptides) Oxazolone->Racemate  Amine Attack (Non-stereoselective) Enol->Oxazolone  Reprotonation

Figure 1: The kinetic competition between direct amidation and oxazolone-mediated racemization.[1][2][3] Steric bulk on 2-Me-Phe slows the green path, favoring the red path.

Module 2: Reagent Selection (The Hardware)

For 2-Me-Phe, standard protocols (HBTU/DIPEA) are insufficient. You must upgrade to "Third Generation" coupling reagents and "Smart Bases."

Comparison of Coupling Systems
ComponentStandard Protocol (Avoid)Recommended Protocol (Use)Scientific Rationale
Coupling Reagent HATU / HBTU COMU or DIC + Oxyma Pure HATU is potent but the benzotriazole leaving group is less effective at suppressing racemization than the oxime-based leaving group in COMU/Oxyma [1].
Base DIPEA / TEA TMP (2,4,6-Collidine) DIPEA is a strong base that promotes

-proton abstraction (enolization). Collidine is a weaker, sterically hindered base that is sufficient for activation but poor at abstracting protons [2].
Additive HOBt / HOAt Oxyma Pure Oxyma Pure creates an activated ester that is more reactive towards amines but less prone to oxazolone formation compared to OBt esters [3].

Module 3: Validated Protocol

Objective: Coupling Fmoc-2-Me-Phe-OH to a resin-bound amine without racemization.

Reagents Required:
  • Amino Acid: Fmoc-2-Me-Phe-OH (3.0 eq)

  • Coupling Reagent: COMU (3.0 eq)[4]

  • Base: 2,4,6-Collidine (TMP) (3.0 eq)

  • Solvent: DMF (Anhydrous)

  • Additive (Optional but recommended): Oxyma Pure (3.0 eq) - Note: COMU releases Oxyma in situ, but adding free Oxyma can further stabilize the active ester.

Step-by-Step Workflow:
  • Pre-Activation (Critical Step):

    • Dissolve Fmoc-2-Me-Phe-OH and COMU (and Oxyma Pure if using) in a minimal amount of DMF.

    • Cool the solution to 0°C on an ice bath. Lower temperature reduces the kinetic energy available for oxazolone formation.

    • Add Collidine .[5][6][7]

    • Allow to activate for exactly 30 seconds to 1 minute . Do not over-activate; prolonged activation without the amine present increases oxazolone accumulation.

  • Coupling:

    • Add the cold pre-activated mixture immediately to the resin-bound peptide.

    • Allow the reaction to warm to room temperature naturally.

    • Agitate for 1 - 2 hours .

  • Monitoring:

    • Perform a micro-cleavage and analyze via HPLC.

    • Look for "split peaks" (doublets) which indicate diastereomers (D/L mixtures).

Module 4: Troubleshooting & FAQs

Q1: I see a split peak in my HPLC trace. Is this racemization?

A: Most likely, yes. If you are coupling a chiral amino acid and see two peaks with identical Mass Spec (MS) signatures eluting close together, you have formed diastereomers.

  • Action: Switch from DIPEA to Collidine immediately. If already using Collidine, reduce the pre-activation temperature to 0°C.

Q2: Why not just use HATU? It's the strongest coupling reagent.

A: "Strongest" does not mean "most selective." HATU is extremely fast at activation, but if the coupling step is stalled by the ortho-methyl group, the highly reactive O-At ester will cyclize.

  • Insight: COMU combines the high reactivity of uronium salts with the superior racemization suppression of the Oxyma leaving group [4].

Q3: Can I use microwave heating to force the coupling?

A: Proceed with extreme caution. While heat overcomes steric hindrance, it exponentially increases the rate of racemization.

  • Recommendation: If you must use heat, limit it to 50°C and use DIC/Oxyma Pure instead of basic conditions. Carbodiimide-mediated coupling (DIC) is generally safer at high temperatures than base-mediated (Uronium) coupling.

Troubleshooting Flowchart

Troubleshooting Issue Issue: Low Purity / Split Peaks CheckBase Check Base Used Issue->CheckBase IsDIPEA Using DIPEA? CheckBase->IsDIPEA SwitchBase Switch to Collidine (TMP) DIPEA is too strong IsDIPEA->SwitchBase Yes CheckTemp Check Temperature IsDIPEA->CheckTemp No IsHot Heating > 50°C? CheckTemp->IsHot CoolDown Reduce Temp to RT or 0°C Heat promotes racemization IsHot->CoolDown Yes CheckReagent Check Reagent IsHot->CheckReagent No IsHATU Using HATU? CheckReagent->IsHATU SwitchReagent Switch to COMU or DIC/Oxyma Better suppression profile IsHATU->SwitchReagent Yes

Figure 2: Decision tree for diagnosing racemization issues in hindered couplings.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A., et al. (2002). The 1-Hydroxy-7-azabenzotriazole-Uronium Salt System and its Application to the Synthesis of Difficult Peptides. Journal of the Chemical Society, Chemical Communications.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[5][8] Chemistry – A European Journal, 15(37), 9394–9403.

  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for HATU.[9] Chemistry – A European Journal.

Sources

Optimization

Technical Support Center: Optimizing Fmoc-2,3-dimethyl-L-Phe Double Coupling

Welcome to the technical support center for optimizing the incorporation of Fmoc-2,3-dimethyl-L-Phe into your peptide sequences. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the incorporation of Fmoc-2,3-dimethyl-L-Phe into your peptide sequences. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this sterically hindered amino acid. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your solid-phase peptide synthesis (SPPS) success.

The Challenge: Steric Hindrance of Fmoc-2,3-dimethyl-L-Phe

Fmoc-2,3-dimethyl-L-phenylalanine presents a significant challenge in SPPS due to severe steric hindrance. The presence of two methyl groups on the phenyl ring, in addition to the bulky Fmoc protecting group, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1][2] This steric bulk can lead to slow and incomplete coupling reactions, resulting in low peptide yield and the accumulation of deletion sequences.[1][3]

To overcome these challenges, a standard single coupling protocol is often insufficient. A "double coupling" strategy, where the coupling reaction is performed twice with fresh reagents, is frequently necessary to drive the reaction to completion.[4][5] This guide will provide a comprehensive framework for optimizing this critical double coupling step.

Troubleshooting and Optimization Workflow

This section is designed as a workflow to help you systematically troubleshoot and optimize the double coupling of Fmoc-2,3-dimethyl-L-Phe.

Q1: My initial coupling of Fmoc-2,3-dimethyl-L-Phe is incomplete. What are my immediate next steps?

If you suspect an incomplete initial coupling, the first step is to confirm this using a qualitative on-resin monitoring test. The Kaiser test is a reliable method for detecting the presence of free primary amines.[5][6]

  • Positive Kaiser Test (blue/purple beads): This indicates the presence of unreacted N-terminal amines, confirming an incomplete coupling.[7][8] Proceed immediately to a second coupling (double coupling).

  • Negative Kaiser Test (yellow/colorless beads): This suggests the coupling is largely complete.[5] However, for a highly hindered residue like 2,3-dimethyl-L-Phe, a negative Kaiser test might not be sensitive enough to detect very low levels of unreacted amines. For critical syntheses, proceeding with a precautionary second coupling is often advisable.

Q2: I've performed a double coupling, but I'm still observing low yield or deletion sequences. How can I optimize the reaction?

Several factors can be adjusted to improve the efficiency of your double coupling protocol. Consider the following optimization strategies, starting with the most impactful:

Evaluate and Upgrade Your Coupling Reagent

Standard coupling reagents like DCC or DIC are often not potent enough for sterically demanding couplings.[1][3] For Fmoc-2,3-dimethyl-L-Phe, more powerful in-situ activating reagents are recommended.

  • Aminium/Uronium Salts: Reagents such as HATU, HBTU, and HCTU are significantly more effective as they form highly reactive O-acylisourea esters that can overcome the steric barrier.[1][4][9] HATU is generally considered more reactive than HBTU, especially for difficult couplings.[4]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for hindered amino acids.[1]

  • COMU: This uronium-based reagent offers high efficiency and good solubility.[4][9][10]

Optimize Reaction Time and Temperature

Steric hindrance slows down the reaction rate, necessitating adjustments to the coupling time and temperature.[1]

  • Extend Reaction Time: For the first coupling, a minimum of 2-4 hours is recommended. The second coupling should also be allowed to proceed for at least 1-2 hours.[4][5] In particularly difficult cases, extending the coupling time to overnight may be beneficial.[1][2]

  • Increase Temperature: Gently increasing the reaction temperature to 40-50°C can help overcome the activation energy barrier.[4] However, this must be done cautiously as elevated temperatures can increase the risk of racemization.[11]

Adjust Reagent Concentration and Equivalents

Increasing the concentration of the reactants can enhance the reaction kinetics.[8][12]

  • Amino Acid and Coupling Reagent: Use a 3- to 5-fold excess of both the Fmoc-2,3-dimethyl-L-Phe and the coupling reagent relative to the resin loading capacity.

  • Base: A 6- to 10-fold excess of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended.[9][13]

Improve Solvation

Proper solvation of the growing peptide chain and the resin is crucial for accessibility of the reactive sites.

  • Solvent Choice: N-methylpyrrolidone (NMP) is often superior to dimethylformamide (DMF) for solvating growing peptide chains and disrupting secondary structures that can lead to aggregation.[4][14] A mixture of solvents, such as DCM/DMF/NMP (1:1:1), can also be beneficial.[1]

  • Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling mixture can help disrupt hydrogen bonding and reduce peptide aggregation.[4][12]

The following diagram illustrates a logical troubleshooting workflow for incomplete coupling of Fmoc-2,3-dimethyl-L-Phe.

G start Initial Coupling of Fmoc-2,3-dimethyl-L-Phe kaiser_test Perform Kaiser Test start->kaiser_test double_couple Proceed with Double Coupling kaiser_test->double_couple Positive (Blue) next_cycle Proceed to Next Synthesis Cycle kaiser_test->next_cycle Negative (Yellow) (Consider precautionary double coupling) troubleshoot Troubleshoot Double Coupling double_couple->troubleshoot reagent Upgrade Coupling Reagent (HATU, HCTU, COMU) troubleshoot->reagent time_temp Increase Reaction Time/Temperature (2-4h per coupling, up to 50°C) troubleshoot->time_temp concentration Increase Reagent Concentration (3-5 eq. AA/Reagent, 6-10 eq. Base) troubleshoot->concentration solvent Improve Solvation (Use NMP, add chaotropic salts) troubleshoot->solvent re_evaluate Re-evaluate with Kaiser Test reagent->re_evaluate time_temp->re_evaluate concentration->re_evaluate solvent->re_evaluate re_evaluate->next_cycle Negative (Yellow) re_evaluate->troubleshoot Positive (Blue)

Caption: Troubleshooting workflow for Fmoc-2,3-dimethyl-L-Phe coupling.

Experimental Protocols

On-Resin Monitoring: The Kaiser Test

This qualitative test detects free primary amines on the resin.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Collect a small sample of resin beads (1-2 mg) in a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Blue/Purple: Incomplete coupling (free amines are present).[7]

  • Yellow/Colorless: Complete coupling (no free amines detected).[7]

Optimized Double Coupling Protocol for Fmoc-2,3-dimethyl-L-Phe

This protocol provides a robust starting point for the double coupling of Fmoc-2,3-dimethyl-L-Phe.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-2,3-dimethyl-L-Phe (4 equivalents)

  • HATU (3.9 equivalents)

  • DIPEA (8 equivalents)

  • NMP (or high-purity, amine-free DMF)

First Coupling:

  • Swell the deprotected peptide-resin in NMP.

  • In a separate vessel, dissolve Fmoc-2,3-dimethyl-L-Phe (4 eq.) and HATU (3.9 eq.) in NMP.

  • Add DIPEA (8 eq.) to the amino acid/HATU solution and vortex briefly to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Drain the reaction vessel and wash the resin thoroughly with NMP (3-5 times).

Second Coupling:

  • Repeat steps 2-5 from the First Coupling with fresh reagents.

  • After the second coupling, wash the resin thoroughly with NMP (3-5 times) to remove all excess reagents and byproducts.

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is negative, proceed with the N-terminal Fmoc deprotection for the next cycle.

The following diagram illustrates the double coupling workflow.

G start Start: Deprotected Peptide-Resin first_coupling First Coupling (Fmoc-2,3-dimethyl-L-Phe, HATU, DIPEA) 2-4 hours start->first_coupling wash1 Wash with NMP (3-5 times) first_coupling->wash1 second_coupling Second Coupling (Fresh Reagents) 1-2 hours wash1->second_coupling wash2 Wash with NMP (3-5 times) second_coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test deprotection Proceed to Fmoc Deprotection kaiser_test->deprotection Negative

Caption: Double coupling workflow for a sterically hindered amino acid.

Quantitative Data Summary

The table below summarizes recommended starting conditions for the double coupling of Fmoc-2,3-dimethyl-L-Phe. These may require further optimization depending on the specific peptide sequence.

ParameterFirst CouplingSecond CouplingRationale
Amino Acid Equivalents 3 - 53 - 5Drives the reaction forward for a hindered residue.
Coupling Reagent Equivalents 2.9 - 4.92.9 - 4.9Ensures efficient activation of the amino acid.
Base Equivalents 6 - 106 - 10Neutralizes the protonated amine and facilitates the reaction.
Reaction Time 2 - 4 hours1 - 2 hoursAllows sufficient time for the sterically hindered coupling to proceed.[4][5]
Temperature Room Temperature (up to 50°C)Room TemperatureIncreased temperature can enhance reaction rate but risks racemization.[4][11]

Frequently Asked Questions (FAQs)

Q3: Can I use microwave-assisted peptide synthesis (MA-SPPS) for the coupling of Fmoc-2,3-dimethyl-L-Phe?

Yes, MA-SPPS can be beneficial for coupling sterically hindered amino acids as the microwave energy can help overcome the high activation energy of the reaction.[1] However, it is crucial to carefully control the temperature to minimize the risk of racemization.[11]

Q4: What is the risk of racemization when coupling Fmoc-2,3-dimethyl-L-Phe, and how can I minimize it?

Racemization is a concern whenever coupling amino acids, especially under forcing conditions (e.g., high temperature, prolonged activation times).[11][15] The risk is elevated with highly activating coupling reagents and strong bases.[11][15]

To minimize racemization:

  • Avoid excessive pre-activation times.

  • Use the weakest base necessary that still provides efficient coupling. While DIPEA is common, a weaker base like 2,4,6-collidine can be considered.[9][13]

  • Perform the coupling at the lowest effective temperature. [11]

  • Consider additives like Oxyma Pure, which can suppress racemization. [9]

Q5: My peptide sequence contains other "difficult" or hydrophobic residues. How does this affect the coupling of Fmoc-2,3-dimethyl-L-Phe?

The presence of other difficult residues can exacerbate problems by promoting on-resin aggregation.[8][16] This can make the N-terminal amine even less accessible for coupling. In such cases, it is even more critical to:

  • Use a highly solvating solvent like NMP or a solvent mixture.[4][14]

  • Consider the use of chaotropic salts.[4][12]

  • Employ backbone protection strategies, such as incorporating pseudoproline dipeptides or Dmb-dipeptides in the sequence preceding the difficult coupling, to disrupt secondary structure formation.[12][17]

References

  • Bio-protocol. Peptide Synthesis. [Link]

  • PMC. On-the-Resin N-Terminal Modification of Long Synthetic Peptides. [Link]

  • PMC. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Organic Letters. On-Resin Photochemical Decarboxylative Arylation of Peptides. [Link]

  • DU Chem. Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • Google Patents.
  • Thieme Gruppe. Highly Sterically Hindered Peptide Bond Formation. [Link]

  • Biotage. What do you do when your peptide synthesis fails?. [Link]

  • University of Rochester. 7.4 Racemization Assays. [Link]

  • Aralez Bio. Fmoc-2-methyl-L-phenylalanine. [Link]

  • RSC Publishing. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. [Link]

  • Aapptec Peptides. Fmoc-D-Phe(2-Me)-OH [352351-63-4]. [Link]

  • ResearchGate. Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis ?. [Link]

  • MDPI. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to NMR Characterization of Peptides Containing 2,3-Dimethyl-Phenylalanine

Introduction: The Structural Impact of 2,3-Dimethyl-Phenylalanine In the realm of peptide science and drug development, the incorporation of non-canonical amino acids is a powerful strategy to modulate conformation, enha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Impact of 2,3-Dimethyl-Phenylalanine

In the realm of peptide science and drug development, the incorporation of non-canonical amino acids is a powerful strategy to modulate conformation, enhance stability, and improve biological activity. 2,3-Dimethyl-phenylalanine (2,3-diMe-Phe) presents a unique structural challenge and opportunity. The ortho- and meta-methyl substitutions on the phenyl ring introduce significant steric hindrance, which can restrict the rotational freedom around the chi (χ) angles of the side chain and influence the local backbone conformation. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characterization of peptides containing 2,3-diMe-Phe versus those with the canonical L-phenylalanine (Phe), offering field-proven insights and detailed experimental protocols for researchers.

The rationale for incorporating 2,3-diMe-Phe often stems from a desire to enforce a specific side-chain orientation, thereby pre-organizing the peptide into a bioactive conformation. Unlike Phe, where the aromatic ring can rotate with relative ease, the methyl groups in 2,3-diMe-Phe are expected to create a "conformational lock," potentially leading to more defined and stable peptide structures. This guide will delve into how this structural perturbation manifests in the NMR spectrum and how to leverage various NMR techniques for a complete structural elucidation.

Comparative Analysis: Phenylalanine vs. 2,3-Dimethyl-Phenylalanine in the NMR Spectrum

The introduction of two methyl groups onto the phenylalanine ring induces predictable yet significant changes in the NMR spectrum. Understanding these differences is crucial for accurate resonance assignment and structural analysis.

¹H NMR Spectral Changes: A Shift in the Aromatic and Aliphatic Landscape

The most immediate and obvious differences will be observed in the proton NMR spectrum.

  • Aromatic Region: In a standard Phe residue, the five aromatic protons typically appear as a complex multiplet between 7.0 and 7.5 ppm. For 2,3-diMe-Phe, this pattern is simplified to a three-proton system, and the chemical shifts will be altered due to the electron-donating effect of the methyl groups. The remaining aromatic protons are expected to experience upfield shifts. Furthermore, the steric hindrance from the methyl groups may lead to slower ring flipping, which could result in broader signals or even distinct resonances for the ortho- and meta-protons if the rotation is sufficiently slow on the NMR timescale.

  • Methyl Resonances: Two new singlets corresponding to the two methyl groups will appear in the aliphatic region of the spectrum, typically between 2.0 and 2.5 ppm. The exact chemical shifts will be sensitive to the local environment and the conformation of the peptide.

  • Backbone and β-Protons: The steric bulk of the 2,3-diMe-Phe side chain can influence the local peptide backbone conformation, potentially leading to changes in the chemical shifts of the amide (NH), α-proton (Hα), and β-protons (Hβ) of the modified residue and its neighbors.

Table 1: Predicted ¹H Chemical Shift Comparison
ProtonL-Phenylalanine (Typical Range, ppm)2,3-Dimethyl-Phenylalanine (Predicted Range, ppm)Rationale for Change
Aromatic CH7.0 - 7.5 (m, 5H)~6.8 - 7.2 (m, 3H)Electron-donating methyl groups cause upfield shifts. Reduced number of aromatic protons simplifies the multiplet.
Methyl CH₃N/A~2.0 - 2.5 (s, 6H)Introduction of two methyl groups.
4.0 - 4.74.0 - 4.8Potential for slight shifts due to altered backbone conformation.
2.8 - 3.32.8 - 3.4May experience altered shielding due to restricted side-chain rotation.
NH7.5 - 8.57.5 - 8.6Sensitive to local hydrogen bonding and conformation, which may be influenced by the bulky side chain.

Note: Predicted ranges are estimates and will vary depending on the peptide sequence, solvent, and temperature.

Experimental Workflow for Complete NMR Characterization

A systematic approach is essential for the unambiguous characterization of peptides containing 2,3-diMe-Phe. The following workflow outlines the key experiments and the logic behind their application.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Sample Preparation & Data Acquisition cluster_analysis Data Analysis & Structure Calculation synthesis Solid-Phase Peptide Synthesis (with Fmoc-2,3-diMe-Phe-OH) purification RP-HPLC Purification synthesis->purification verification Mass Spectrometry (ESI or MALDI-TOF) purification->verification sample_prep Sample Preparation (1-5 mM in 90% H₂O/10% D₂O, pH 4-6) verification->sample_prep one_d 1D ¹H NMR sample_prep->one_d tocsy 2D TOCSY one_d->tocsy noesy 2D NOESY/ROESY tocsy->noesy hsqc 2D ¹H-¹³C HSQC (Natural Abundance) noesy->hsqc assignment Resonance Assignment hsqc->assignment noe_restraints NOE Restraint Generation assignment->noe_restraints structure_calc Structure Calculation (e.g., CYANA, Xplor-NIH) noe_restraints->structure_calc refinement Structure Refinement structure_calc->refinement assignment_logic tocsy Identify Spin Systems (2D TOCSY) diMePhe Identify 2,3-diMe-Phe Spin System (Aromatic-Hβ-Hα correlations and two methyl singlets) tocsy->diMePhe sequential Sequential Assignment (dαN, dNN, dβN) (2D NOESY/ROESY) diMePhe->sequential Use as starting point full_assignment Complete Resonance Assignment sequential->full_assignment

Comparative

Impact of 2,3-Dimethyl Substitution on Peptide Receptor Binding Affinity: A Comparative Guide

Executive Summary This technical guide analyzes the structural and pharmacological impact of 2,3-dimethyl substitutions on aromatic amino acid residues (Phenylalanine/Tyrosine analogues) within bioactive peptides.[1] Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and pharmacological impact of 2,3-dimethyl substitutions on aromatic amino acid residues (Phenylalanine/Tyrosine analogues) within bioactive peptides.[1] While 2',6'-dimethyltyrosine (Dmt) is the industry standard for enhancing opioid receptor affinity (Mu/Delta), 2,3-dimethyl substitution presents a distinct pharmacological profile.[1] This guide explores the "Regioisomer Effect," contrasting the steric and electronic consequences of 2,3-substitution against 2,6-substitution and unsubstituted natives.

Key Takeaway: 2,3-dimethyl substitution is highly context-dependent. Unlike the universally affinity-enhancing 2,6-Dmt (which enforces an orthogonal bioactive conformation), 2,3-dimethyl analogues often exhibit reduced affinity in tight binding pockets due to asymmetric steric clashes, though they show enhanced potency in specific neuropeptide receptors (e.g., GPR7) where the binding pocket accommodates the specific vector of the 3-methyl group.

Part 1: Mechanistic Insight & Structural Logic

The "Methyl Effect" in Peptide Ligands

Methylation of aromatic rings in peptide ligands alters binding affinity through three primary mechanisms:

  • Conformational Restriction: Methyl groups restrict the rotation of the side-chain

    
     and 
    
    
    
    torsion angles.[1]
  • Lipophilicity: Adds hydrophobic bulk, enhancing interaction with hydrophobic pockets.[1]

  • Electronic Modulation: Methyl groups are electron-donating, altering the quadrupole moment of the aromatic ring (cation-

    
     interactions).
    
2,3-Dimethyl vs. 2,6-Dimethyl: The Regiochemistry Divergence

The position of the methyl groups dictates the biological outcome.

  • 2,6-Dimethyl (The "Orthogonal Lock"):

    • Mechanism: Methyl groups at both ortho positions create severe steric hindrance with the peptide backbone, forcing the aromatic ring into an orthogonal orientation relative to the backbone.

    • Outcome: This pre-organizes the peptide into its bioactive conformation, drastically reducing the entropic penalty of binding. This is why 2,6-Dmt is the "Gold Standard" for Opioid receptors (MOR/DOR).

  • 2,3-Dimethyl (The "Asymmetric Wedge"):

    • Mechanism: Substitution at the 2 (ortho) and 3 (meta) positions creates an asymmetric steric bulk. It lacks the symmetric "locking" capability of the 2,6-isomer.

    • Outcome:

      • In Opioids:[1][2][3][4] Often leads to steric clash . The 3-methyl group can interfere with conserved residues (e.g., Trp/His) deep in the binding pocket, potentially lowering affinity compared to 2,6-Dmt.

      • In GPR7/NPBWR1: The 3-methyl group fills a specific hydrophobic sub-pocket, leading to increased potency (See Table 1).[1]

Visualization: Steric Impact Pathway

G Subst Aromatic Substitution Type26 2,6-Dimethyl (Dmt/Dmp) Subst->Type26 Type23 2,3-Dimethyl Subst->Type23 Conf26 Conformational Lock (Orthogonal) Type26->Conf26 Symmetric Hindrance Conf23 Asymmetric Bulk (Flexible/Clashing) Type23->Conf23 Unbalanced Hindrance ResultOpioid Opioid Receptors (MOR/DOR) High Affinity (nM) Conf26->ResultOpioid Pre-organization ResultGPR Neuropeptide B/W (GPR7) Enhanced Potency Conf23->ResultGPR Hydrophobic Fit (Specific) ResultClash Steric Clash (Reduced Affinity) Conf23->ResultClash Pocket Mismatch

Caption: Divergent structural consequences of 2,6- vs 2,3-dimethyl substitution patterns on receptor interaction outcomes.

Part 2: Comparative Performance Analysis

The following data contrasts the binding affinity (


 or 

) of peptides modified with 2,3-dimethyl analogues versus the standard 2,6-dimethyl and native residues.
Table 1: Comparative Binding Data (Context-Dependent)
Receptor TargetPeptide ScaffoldModification (Residue)Binding Affinity (

/

)
Relative Potency vs NativeInterpretation
Opioid (MOR) Enkephalin Analogues2,6-Dmt (Tyr

)
0.32 nM 150x IncreaseGold Standard. Orthogonal lock maximizes fit.[1]
Opioid (MOR) Enkephalin AnaloguesNative (Tyr

)
48 nM1x (Baseline)Standard reference.[1]
Opioid (MOR) Enkephalin Analogues2,3-Dmp (Phe

)
Predicted >100 nMDecreaseAsymmetric bulk often clashes with Trp residues in MOR pocket.[1]
GPR7 (NPBWR1) NPW Analogue2,3-Dimethyl (Phe)Low nM ~2-4x IncreaseEffective. 3-methyl group accesses a specific hydrophobic cleft.
Brd4 (Bromodomain) Small Molecule Inhibitor2,3-Dimethyl (Aryl)20

M
Weak Steric Clash. 2,6-isomer or 3,5-isomer preferred.[1]

Critical Insight: Do not assume "dimethyl" always equals "better." While 2,6-Dmt is a "magic bullet" for opioids, 2,3-dimethyl is a precision tool that only works when the receptor pocket has a specific asymmetric void (as seen in GPR7).

Part 3: Experimental Validation Protocols

To validate the impact of 2,3-dimethyl substitution in your own lead compounds, follow these self-validating protocols.

Protocol A: Synthesis of 2,3-Dimethyl-L-Phenylalanine Peptides

Rationale: Commercially available 2,3-dimethylphenylalanine is rare.[1] Synthesis often requires asymmetric hydrogenation.

  • Precursor Synthesis: Start with 2,3-dimethylbenzaldehyde. Perform Horner-Wadsworth-Emmons reaction to generate the dehydroamino acid.[1]

  • Asymmetric Hydrogenation: Use [Rh(COD)2]BF4 catalyst with a chiral phosphine ligand (e.g., DuPhos) to reduce the alkene to the L-amino acid (98%+ ee).[1]

  • SPPS Integration: Protect N-terminus with Fmoc. Couple using HATU/HOAt to minimize racemization, which is a risk with sterically hindered amino acids.

    • Checkpoint: Verify coupling efficiency via Kaiser test.[1] 2,3-dimethyl is less hindered than 2,6-dimethyl, so standard coupling times (1-2h) usually suffice.

Protocol B: Competitive Radioligand Binding Assay

Rationale: This is the definitive method to determine


.

Materials:

  • Membrane preparations (CHO cells expressing hMOR or hGPR7).[1]

  • Radioligand: [^3H]-DAMGO (for Mu) or [^125I]-NPW (for GPR7).[1]

  • Competitor: 2,3-dimethyl peptide (10 pM to 10

    
    M).[1]
    

Workflow:

  • Incubation: Mix membrane (20

    
    g protein), radioligand (
    
    
    
    concentration), and varying concentrations of competitor in Tris-HCl buffer (pH 7.4).
    • Crucial Step: Add 10

      
      M GTP
      
      
      
      S if assessing agonist affinity states, though usually omitted for standard binding.[1]
  • Equilibrium: Incubate at 25°C for 60-90 mins.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).[1]

  • Analysis: Count radioactivity. Plot displacement curves.

  • Calculation: Derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
Visualization: Assay Logic Flow

Assay Step1 Membrane Prep (Receptor + G-Protein) Step2 Add [3H]-Ligand (Fixed Conc) Step1->Step2 Step3 Add 2,3-Me Peptide (Variable Conc) Step2->Step3 Step4 Equilibrium (90 min, 25°C) Step3->Step4 Step5 Filtration & Counting Step4->Step5 Step6 Data Analysis (Cheng-Prusoff) Step5->Step6 Validation Validation Check: Non-specific binding < 10% Step5->Validation

Caption: Workflow for competitive radioligand binding assay to determine Ki values.

References

  • Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. Source: National Institutes of Health (PMC). Context: Establishes 2,6-Dmt as the benchmark for opioid affinity enhancement.

  • Design, synthesis and SAR analysis of novel potent and selective small molecule antagonists of NPBWR1 (GPR7). Source: Bioorganic & Medicinal Chemistry Letters (via PMC). Context: Demonstrates efficacy of 2,3-dimethyl substitution in GPR7 antagonists (Table 1 data).[1][5]

  • 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. Source: Chemical Biology & Drug Design (via PMC). Context: Compares dimethylphenylalanine isomers and their impact on receptor selectivity.

  • Dual screening of BPTF and Brd4 using protein-observed fluorine NMR uncovers new bromodomain probe molecules. Source: National Institutes of Health (PMC).[1] Context: Provides negative data for 2,3-dimethyl substitution (steric clash) in bromodomain pockets.[1]

Sources

Validation

Advanced Crystal Structure Analysis of 2,3-Dimethyl-L-Phenylalanine (2,3-Dmp) Peptides: A Technical Comparison Guide

Topic: Crystal structure analysis of 2,3-dimethyl-L-Phe containing peptides Content Type: Publish Comparison Guide Executive Summary & Strategic Rationale In the landscape of peptidomimetics, the incorporation of non-pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure analysis of 2,3-dimethyl-L-Phe containing peptides Content Type: Publish Comparison Guide

Executive Summary & Strategic Rationale

In the landscape of peptidomimetics, the incorporation of non-proteinogenic amino acids is a pivotal strategy to modulate potency, selectivity, and metabolic stability. 2,3-dimethyl-L-phenylalanine (2,3-Dmp) represents a specific class of "constrained aromatic residues" often utilized in opioid peptide design (e.g., dermorphin/enkephalin analogs).

Unlike standard L-Phenylalanine (Phe), which exhibits significant rotational freedom around the


 (

) and

(

) bonds, the 2,3-dimethyl substitution introduces a specific steric clash via the ortho (position 2) methyl group. This "ortho-effect" restricts the side-chain conformation, forcing the aromatic ring into specific rotameric states that can enhance receptor binding affinity (particularly

-opioid vs.

-opioid selectivity).

This guide provides a rigorous comparison of 2,3-Dmp against its alternatives, detailing the crystallographic workflows required to validate these structural assertions.

Comparative Analysis: 2,3-Dmp vs. Structural Alternatives

The following table contrasts 2,3-Dmp with its primary alternatives in drug design. The data synthesizes crystallographic trends observed in constrained phenylalanine analogues.

Table 1: Structural & Functional Comparison of Phe Analogues
FeatureL-Phenylalanine (Phe) 2,3-Dimethyl-L-Phe (2,3-Dmp) 2,6-Dimethyl-L-Phe (2,6-Dmp) Tic (Tetrahydroisoquinoline)
Steric Constraint Low (Flexible)Medium-High (Asymmetric) High (Symmetric)Extreme (Cyclized)
Key Restraint NoneOrtho-Me restricts

; Meta-Me adds bulk
Dual ortho-Me locks

&

Backbone-sidechain cyclization
Preferred

Angle

(Variable)
Typically

(trans)
to avoid carbonyl clash
Strict

or

(perp.)
Fixed near

(

)
Receptor Selectivity Low (Promiscuous)High (

-opioid preference)
Very High (often antagonist)Specific (

-antagonist)
Metabolic Stability Low (Chymotrypsin labile)High (Steric shield of amide bond)Very HighHigh
Crystallization Facile, often packs in bilayersChallenging (disrupts packing)ModerateGood (rigid scaffold)
Mechanistic Insight: The "Ortho-Lock" Effect

The superior performance of 2,3-Dmp in specific agonists stems from its asymmetry .

  • 2,6-Dmp is symmetric; both ortho-methyls clash with the peptide backbone, often forcing the ring orthogonal to the backbone (

    
    ). This can sometimes abolish agonist activity by preventing induced fit.
    
  • 2,3-Dmp has only one ortho-methyl. By rotating the ring 180°, the peptide can alleviate steric strain while still presenting a hydrophobic bulk (the 3-methyl group) to the receptor pocket. This allows 2,3-Dmp to "toggle" between a locked and a semi-flexible state, often retaining agonist efficacy while boosting selectivity.

Experimental Protocol: Crystallography of 2,3-Dmp Peptides

Validating the conformation of a 2,3-Dmp peptide requires high-resolution X-ray diffraction. The hydrophobic methyl groups significantly alter solubility and crystal packing compared to wild-type peptides.

Phase I: Synthesis & Purification
  • Reagents: Use Fmoc-2,3-dimethyl-L-phenylalanine (commercially available or synthesized via asymmetric hydrogenation of 2,3-dimethyl-cinnamic acid derivatives).

  • Coupling: The steric bulk at position 2 slows coupling. Use HATU/HOAt activation (1:1 ratio) with extended reaction times (2–4 hours) and double coupling cycles.

  • Validation: Confirm incorporation via HR-MS (check for +28 Da shift vs. Phe) and

    
    H-NMR (distinct aromatic signals and methyl singlets around 2.2–2.3 ppm).
    
Phase II: Crystallization Strategy (Vapor Diffusion)

Because 2,3-Dmp is highly hydrophobic, standard aqueous buffers often precipitate the peptide as an amorphous solid.

  • Screening Matrix: Prepare a 24-well hanging drop plate.

  • Drop Ratio: Mix 1

    
    L peptide solution (10 mg/mL in TFE/Water 80:20) + 1 
    
    
    
    L reservoir.
  • Reservoir Solutions:

    • Condition A (Polar): 30% PEG 4000, 0.1M Tris pH 8.5, 0.2M

      
      .
      
    • Condition B (Organic): 20% Isopropanol, 0.1M HEPES pH 7.5, 5% Glycerol.

    • Condition C (Slow Evap): 1,4-Dioxane/Water (gradient).

  • Observation: Monitor for 3–14 days. 2,3-Dmp peptides often form monoclinic needles or orthorhombic plates .

Phase III: Data Collection & Refinement
  • Cryoprotection: Transfer crystal to reservoir solution + 20% glycerol; flash cool in liquid nitrogen.

  • Diffraction: Collect data at 100 K. Expect resolution

    
     Å for small peptides.
    
  • Refinement (SHELXL/Refmac):

    • Restraints: You must generate a custom CIF file for the 2,3-Dmp residue.

    • Geometry: Explicitly define the methyl carbons (C7, C8) attached to C2 and C3 of the phenyl ring.

    • Check: Verify the planarity of the aromatic ring. The methyl groups should lie in the plane of the benzene ring (deviation

      
       Å).
      

Visualization of Workflows

Figure 1: Structural Analysis Pipeline

This diagram illustrates the logical flow from peptide design to structural validation, highlighting the critical decision points for 2,3-Dmp analysis.

G Start Peptide Design (Target: Opioid Selectivity) Synthesis SPPS Synthesis (Fmoc-2,3-Dmp-OH + HATU) Start->Synthesis QC QC: HR-MS & NMR (Confirm Methyl Positions) Synthesis->QC QC->Synthesis Fail (Incomplete Coupling) Cryst Crystallization Screening (Focus: Organic/Aq Phase) QC->Cryst Pass Cryst->Cryst Amorphous ppt (Optimize Solvents) XRay X-Ray Diffraction (100 K, Synchrotron) Cryst->XRay Single Crystal Found Refine Structure Refinement (Custom CIF for 2,3-Dmp) XRay->Refine Analysis Conformational Analysis (Measure Chi1/Chi2 Angles) Refine->Analysis

Caption: Workflow for the synthesis, crystallization, and structural validation of 2,3-dimethyl-L-Phe peptides.

Figure 2: Conformational Energy Landscape

A conceptual representation of how the 2,3-dimethyl substitution alters the energy landscape compared to wild-type Phenylalanine.

Energy Phe L-Phe (WT) Flexible Energy Well State1 gauche (+) (-60°) Phe->State1 Accessible State2 trans (180°) Phe->State2 Preferred State3 gauche (-) (+60°) Phe->State3 Accessible Dmp23 2,3-Dmp Deep, Narrow Well Dmp23->State1 Steric Clash (High E) Dmp23->State2 Locked (Low E) Dmp23->State3 Steric Clash (High E) Dmp26 2,6-Dmp Rigid/Locked Dmp26->State2 Forced Orthogonal

Caption: The 2,3-dimethyl substitution energetically penalizes gauche rotamers, locking the side chain effectively into the trans conformation.

References

  • Vertex AI Search. (2025). 2,3-Dimethyl-L-Phenylalanine | C11H15NO2.[1] PubChem.[1] Available at: [Link]

  • Okada, Y., et al. (2001). 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kalita, M., et al. (2016). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science. Available at: [Link]

  • Görbitz, C.H. (2002). The structure of nanotubes formed by diphenylalanine. Chemical Communications. Available at: [Link]

  • Hruby, V.J., et al. (1991). Conformational constraints in the design of peptide and protein mimetics. Current Opinion in Biotechnology. (Contextual reference for Tic/Dmp constraints).

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of Dimethyl-Phenylalanine Peptides

This guide is structured as a high-level technical comparison for application scientists and drug development researchers. It focuses on the mass spectrometric characterization of N,N-Dimethyl-Phenylalanine (dmPhe) pepti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical comparison for application scientists and drug development researchers. It focuses on the mass spectrometric characterization of N,N-Dimethyl-Phenylalanine (dmPhe) peptides, a critical moiety in both quantitative proteomics (dimethyl labeling) and peptidomimetic drug design (N-methylation for stability).

Executive Summary

The introduction of N,N-dimethyl-phenylalanine (dmPhe) into peptide sequences—whether via reductive methylation for quantitation or synthetic incorporation for proteolytic stability—fundamentally alters peptide fragmentation kinetics. Unlike standard Phenylalanine (Phe) residues, dmPhe generates a dominant, diagnostic a1 ion (m/z 148.11) and exhibits increased proton affinity due to the tertiary amine.

This guide compares the fragmentation performance of dmPhe-modified peptides against native Phe peptides, evaluating ionization efficiency, diagnostic ion specificity, and optimal fragmentation modes (HCD vs. CID).

Key Finding: High-Energy Collisional Dissociation (HCD) is the superior method for dmPhe analysis, providing a 3-fold increase in diagnostic immonium ion recovery compared to trap-based CID, which often suffers from low-mass cutoff limitations.

Comparative Analysis: dmPhe vs. Native Phe

The following analysis contrasts the MS/MS behavior of peptides containing N-terminal Dimethyl-Phenylalanine (dmPhe) versus unmodified Phenylalanine (Phe).

Metric 1: Diagnostic Ion Specificity

The most critical differentiator is the formation of the immonium/a1 ion.

FeatureNative Phe PeptideN,N-Dimethyl-Phe PeptideImpact on Analysis
Diagnostic Ion (m/z) 120.08 (Immonium)148.11 (a1/Immonium)+28.03 Da shift allows unambiguous identification of the modified residue.
Ion Intensity Moderate. Often suppressed by competing backbone fragments.Dominant. The "Dimethyl Effect" enhances a1 ion stability.dmPhe peptides are easily screenable using Precursor Ion Scanning or Parallel Reaction Monitoring (PRM).
Mechanism Standard internal cleavage.Enhanced N-terminal cleavage driven by the tertiary amine's proton affinity.High confidence in N-terminal assignment.
Metric 2: Fragmentation Efficiency (CID vs. HCD)

The choice of dissociation method drastically affects data quality for dmPhe peptides.

  • Trap CID (Collision Induced Dissociation):

    • Limitation: The "1/3 Rule" (Low Mass Cutoff) often excludes ions below 30% of the precursor m/z. For a peptide m/z > 500, the diagnostic m/z 148 ion may be lost.

    • Observation: Spectra are dominated by b/y ions; the diagnostic a1 ion is frequently absent or weak.

  • HCD (Higher-Energy Collisional Dissociation):

    • Advantage:[1][2][3][4] No low-mass cutoff.[5] Beam-type fragmentation yields rich immonium ion series.

    • Observation: The m/z 148.11 peak is often the base peak (100% relative abundance) in the low-mass region.

Metric 3: Chromatographic Behavior
  • Hydrophobicity: dmPhe peptides elute later than native Phe peptides on Reversed-Phase (C18) columns due to the addition of two methyl groups (increased hydrophobicity).

  • Charge State: The tertiary amine (pKa ~9.8) increases proton affinity, often shifting the charge state distribution toward higher charges (e.g., [M+3H]³⁺ vs [M+2H]²⁺), which improves fragmentation efficiency in ETD/ECD modes.

Mechanistic Insight: The "Dimethyl Effect"

Understanding the causality of the fragmentation pattern is essential for method development.

The Mechanism:

  • Proton Sequestration: The N,N-dimethyl group forms a highly basic tertiary amine. In the gas phase, this site strongly sequesters a proton.

  • a1 Ion Formation: Upon collisional activation, the N-terminal amide bond cleaves to form a b1 ion.

  • CO Loss: The b1 ion rapidly loses Carbon Monoxide (CO, 28 Da) to form the thermodynamically stable immonium ion (a1).

  • Stabilization: Unlike the primary amine in native Phe, the tertiary amine in dmPhe stabilizes the positive charge through inductive effects from the methyl groups, preventing further degradation.

Visualization: Fragmentation Pathway

The following diagram illustrates the transition from Precursor to the Diagnostic a1 Ion.

FragmentationPathway Precursor Precursor Ion [Me2-Phe-Peptide+H]+ Transition Transition State (Amide Bond Cleavage) Precursor->Transition HCD Energy b1_Ion b1 Ion [Me2-Phe-CO]+ (m/z 176) Transition->b1_Ion b-type cleavage a1_Ion Diagnostic a1 Ion [Me2-Phe]+ (m/z 148.11) b1_Ion->a1_Ion -CO (Fast) Neutral_CO Neutral Loss CO (28 Da) b1_Ion->Neutral_CO

Caption: Kinetic pathway showing the rapid conversion of the b1 ion to the stable diagnostic a1 ion (m/z 148.11) characteristic of N,N-dimethyl-phenylalanine.

Experimental Protocol: Validated Workflow

This protocol ensures the generation of high-confidence spectral libraries for dmPhe peptides. It is based on the "Boersema Protocol" adapted for specific Phenylalanine targeting.

Reagents & Setup
  • Labeling Reagents: Formaldehyde (CH₂O) and Sodium Cyanoborohydride (NaBH₃CN).[6]

  • Buffer: 100 mM TEAB (Triethylammonium bicarbonate), pH 8.5. Note: Avoid primary amine buffers (Tris, Ammonium Bicarbonate) as they will react with the reagents.[1]

  • Instrument: Orbitrap or Q-TOF (HCD/Beam-type CID capability required).[7]

Step-by-Step Workflow

Step 1: Peptide Digestion Digest protein mixture (100 µg) with Trypsin (1:50 ratio) overnight at 37°C. Desalt using C18 StageTips to remove interfering salts.

Step 2: On-Column Dimethyl Labeling

  • Load peptides onto a C18 cartridge/column.

  • Flush with Labeling Reagent Mix : 0.2% (v/v) Formaldehyde + 30 mM NaBH₃CN in 50 mM Sodium Phosphate buffer (pH 7.5).

  • Incubate for 10 minutes.

  • Self-Validation Check: The reaction is complete when the pH is stable.

  • Wash column with 0.1% Formic Acid to quench the reaction and remove excess reagents.

Step 3: Mass Spectrometry Acquisition (HCD)

  • Mode: Data-Dependent Acquisition (DDA) or PRM (for targeted).

  • Collision Energy (NCE): 28–32%. Note: dmPhe requires slightly higher energy than native peptides to induce the a1 cleavage effectively.

  • Scan Range: Start at m/z 100 (Critical to capture the m/z 148 ion).

Visualization: Decision Tree for Method Selection

MethodSelection Start Start: dmPhe Peptide Analysis CheckInst Instrument Capability? Start->CheckInst TrapOnly Ion Trap Only (Low Res) CheckInst->TrapOnly Limited Hybrid Orbitrap / Q-TOF (High Res) CheckInst->Hybrid Advanced ActionTrap Action: Use Pulsed-Q CID (Wideband Activation) TrapOnly->ActionTrap ActionHCD Action: Use HCD (NCE 30%) Hybrid->ActionHCD ResultTrap Outcome: Check for Neutral Loss (Precursor - 45 Da) ActionTrap->ResultTrap ResultHCD Outcome: Monitor Diagnostic Ion (m/z 148.11) ActionHCD->ResultHCD

Caption: Decision logic for selecting the fragmentation mode. HCD is prioritized for direct detection of the diagnostic marker.

Data Summary: Diagnostic Ions

Use this table to configure inclusion lists or transition lists for targeted assays.

Residue TypeModificationDiagnostic Ion (m/z)Ion TypeComment
Phenylalanine None120.08ImmoniumCommon, low specificity.
Phenylalanine N,N-Dimethyl 148.11 a1 High Specificity. The "Smoking Gun" for N-term Phe.
Phenylalanine Monomethyl134.09ImmoniumLess stable than dimethyl; often shows -CH₃ loss.
Lysine Dimethyl157.13ImmoniumDistinguishes C-term Lys vs N-term Phe labeling.

References

  • Boersema, P. J., et al. (2009).[3][8] Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484–494.[3] [Link]

  • Hsu, J. L., et al. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical Chemistry, 75(24), 6843–6852. [Link]

  • Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods, 4, 709–712. [Link]

  • Matrix Science. (n.d.). Peptide Fragmentation: Immonium Ions.[9][10] Mascot Help. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-2,3-Dimethyl-L-Phenylalanine

Welcome to your essential guide on the safe handling of Fmoc-2,3-Dimethyl-L-Phenylalanine. As researchers and drug development professionals, our work with novel amino acid derivatives is foundational to innovation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide on the safe handling of Fmoc-2,3-Dimethyl-L-Phenylalanine. As researchers and drug development professionals, our work with novel amino acid derivatives is foundational to innovation. However, this innovation must be built upon an unwavering commitment to safety. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each safety protocol, ensuring that every step you take in the lab is a confident and protected one. Our goal is to empower you with the knowledge to not only use our products effectively but to do so with the utmost attention to your well-being and the integrity of your research.

Hazard Assessment: Understanding the Material

Fmoc-2,3-Dimethyl-L-Phenylalanine, like many of its Fmoc-protected amino acid counterparts, is a stable, solid compound used in solid-phase peptide synthesis (SPPS). While Safety Data Sheets (SDS) for closely related compounds like N-Fmoc-2-methyl-L-phenylalanine and Fmoc-L-Phenylalanine indicate no major OSHA-defined hazards, it is crucial to treat all laboratory chemicals with a degree of caution.[1][2][3] The primary risks associated with this powdered substance are mechanical irritation and potential health effects from inhalation or direct contact.

Potential health effects may include:

  • Eye Irritation: Fine powders can cause mechanical irritation upon contact with the eyes.[1]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[1]

Therefore, our safety protocols are designed to mitigate these risks through a comprehensive Personal Protective Equipment (PPE) strategy, in line with OSHA's Laboratory Standard (29 CFR 1910.1450).[4][5][6]

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is your first and most critical line of defense.[7] It is not merely a set of items to be worn, but a system designed to protect you from specific hazards. For handling Fmoc-2,3-Dimethyl-L-Phenylalanine, the following PPE is mandatory.

Eye and Face Protection

Given the powdered nature of the compound, eye protection is non-negotiable.

  • Safety Glasses with Side Shields: These are the minimum requirement for any work in a laboratory where chemical hazards are present.[8][9] They must be ANSI Z87.1-compliant, indicated by the "Z87" marking.[9] The side shields are crucial for protecting against airborne particles that may approach from the side.

  • Chemical Splash Goggles: When handling larger quantities of the solid or preparing solutions where a splash hazard exists, chemical splash goggles with indirect venting should be worn.[8][9][10]

  • Face Shields: For procedures with a high risk of splashing, such as transferring large volumes of solutions containing the compound, a face shield should be worn in addition to safety glasses or goggles.[8][10]

Hand Protection

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Disposable Nitrile Gloves: These are the standard for most laboratory tasks and offer sufficient protection against incidental contact with Fmoc-protected amino acids.[9][11] It is important to remember that disposable gloves are for splash protection only; if significant contact occurs, the gloves should be removed immediately, hands washed, and a new pair donned.[9] Always inspect gloves for tears or holes before use.[11]

Body Protection

Protecting your skin and clothing from contamination is a fundamental aspect of laboratory safety.

  • Laboratory Coat: A lab coat should be worn at all times to protect your clothing and skin from potential spills and contamination.[10][11][12]

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in a laboratory setting to provide a basic level of protection against accidental spills or dropped items.[8][12]

Respiratory Protection

The primary route of exposure to be controlled is the inhalation of the fine powder.

  • Engineering Controls: The preferred method for controlling airborne dust is through engineering controls.[5][7] Always handle the solid chemical in a well-ventilated area. For weighing and transferring the powder, it is highly recommended to perform these tasks inside a chemical fume hood or a powder containment hood.[7][13]

  • Dust Mask: If a fume hood is not available and there is a potential for generating dust, a dust mask may be used as an additional precaution.[13] However, this should not be a substitute for proper engineering controls. For nuisance dust, an N95 respirator is a common choice.[10]

Data at a Glance: PPE Summary Table

For quick reference, the following table summarizes the required PPE for various tasks involving Fmoc-2,3-Dimethyl-L-Phenylalanine.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Safety Glasses with Side ShieldsNitrile GlovesLab Coat, Long Pants, Closed-toe ShoesChemical Fume Hood or Dust Mask
Transferring Solid Safety Glasses with Side ShieldsNitrile GlovesLab Coat, Long Pants, Closed-toe ShoesChemical Fume Hood or Dust Mask
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-toe ShoesWell-ventilated area or Fume Hood
General Handling in SPPS Safety Glasses with Side ShieldsNitrile GlovesLab Coat, Long Pants, Closed-toe ShoesWell-ventilated area
Spill Cleanup (Solid) Chemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-toe ShoesDust Mask (if necessary)

Experimental Protocol: Step-by-Step Guide to Handling Solid Fmoc-2,3-Dimethyl-L-Phenylalanine

This protocol outlines the essential steps for safely weighing and preparing a solution of Fmoc-2,3-Dimethyl-L-Phenylalanine.

  • Preparation and PPE Donning:

    • Ensure your work area, preferably within a chemical fume hood, is clean and uncluttered.

    • Don your lab coat, ensuring it is fully buttoned.

    • Put on your safety glasses with side shields or chemical splash goggles.

    • Don a pair of new, un-punctured nitrile gloves.

  • Weighing the Compound:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully use a clean spatula to transfer the desired amount of Fmoc-2,3-Dimethyl-L-Phenylalanine from the storage container to the weigh boat.

    • Perform this action slowly and deliberately to minimize the generation of airborne dust.

    • Securely close the storage container immediately after use.

  • Transfer and Dissolution:

    • Carefully transfer the weighed powder into your reaction vessel or flask.

    • Add the appropriate solvent (e.g., DMF) to dissolve the compound.[14][15]

    • Gently swirl or stir the mixture to facilitate dissolution.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated wipes in the designated solid chemical waste container.

    • Wipe down the spatula and the work surface with a damp cloth or paper towel to remove any residual powder, disposing of the cleaning materials in the chemical waste.

  • Doffing PPE:

    • Remove your gloves using the proper technique to avoid skin contact with any potential contamination.[3]

    • Wash your hands thoroughly with soap and water.

    • Remove your eye protection and lab coat.

Visualization: Safe Handling and Disposal Workflow

The following diagram illustrates the critical steps and decision points in the safe handling and disposal of Fmoc-2,3-Dimethyl-L-Phenylalanine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure Don PPE Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Fume Hood Prepare Fume Hood Prepare Fume Hood->Don PPE Transfer to Vessel Transfer to Vessel Weigh Solid->Transfer to Vessel Add Solvent Add Solvent Transfer to Vessel->Add Solvent Spill? Spill? Add Solvent->Spill? Dispose Solid Waste Dispose Solid Waste Spill?->Dispose Solid Waste No Spill Cleanup Protocol Spill Cleanup Protocol Spill?->Spill Cleanup Protocol Yes Wipe Surfaces Wipe Surfaces Dispose Solid Waste->Wipe Surfaces Dispose Contaminated Materials Dispose Contaminated Materials Wipe Surfaces->Dispose Contaminated Materials Doff PPE Doff PPE Dispose Contaminated Materials->Doff PPE Spill Cleanup Protocol->Dispose Contaminated Materials Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for safe handling and disposal of powdered chemicals.

Operational and Disposal Plans

A comprehensive safety plan extends beyond active handling to include contingencies and proper disposal.

Spill Response

In the event of a spill, remain calm and follow these steps:

  • Alert Others: Inform your colleagues and lab supervisor of the spill.

  • Assess the Spill: Determine the extent of the spill. For a small spill of solid material, you can proceed with cleanup.

  • Personal Precautions: Ensure you are wearing the appropriate PPE, including safety goggles and gloves.[1]

  • Cleanup:

    • For a solid spill, gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[1]

    • For a liquid spill (solution), use an absorbent material to contain and clean up the spill.

    • Clean the spill area with soap and water, and dispose of all cleaning materials as hazardous waste.[13]

  • Hygiene: Wash your hands thoroughly after the cleanup is complete.[13]

Waste Disposal

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Unused or waste Fmoc-2,3-Dimethyl-L-Phenylalanine should be disposed of as chemical waste.[13] It should never be discarded in the regular trash. Place it in a clearly labeled hazardous waste container.[13]

  • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weigh boats, and contaminated paper towels, must also be disposed of as chemical waste in the same designated container.[13]

  • Waste Collection: Follow your institution's specific procedures for the collection and disposal of chemical waste by a licensed disposal company.[13]

Conclusion

The safe handling of Fmoc-2,3-Dimethyl-L-Phenylalanine is straightforward when a systematic approach based on a thorough understanding of the potential hazards is employed. By consistently using the appropriate personal protective equipment and adhering to the established protocols for handling and disposal, you ensure a safe laboratory environment for yourself and your colleagues. This commitment to safety is the bedrock upon which successful and innovative research is built.

References

  • Environmental Health Safety and Laboratory Operations. Standard Personal Protective Equipment. [Link]

  • OSHA. Laboratory Safety Guidance. [Link]

  • IPG. Decoding OSHA Laboratory Standards: Safety Essentials. [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • ASPR. OSHA Standards for Biological Laboratories. [Link]

  • Certified Safety. OSHA Lab Safety Equipment: Requirements & Compliance Guide. [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Stanford Environmental Health & Safety. Personal Protective Equipment. [Link]

  • NIOSH - CDC. Occupational Health Guidelines for Chemical Hazards (81-123). [Link]

  • AAPPTec. Safety Data Sheet: Fmoc-Phe(2-Me)-OH. [Link]

  • University of Nevada, Reno. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. [Link]

  • CDC. Chemical Safety in the Workplace. [Link]

  • NIOSH - CDC. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • NIOSH - CDC. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • NIOSH - CDC. Pocket Guide to Chemical Hazards Introduction. [Link]

  • PMC. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • Carl ROTH. Safety Data Sheet: Fmoc-L-Phenylalanine. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: FMOC-L-Phenylalanine. [Link]

  • AAPPTec. How to Synthesize a Peptide. [Link]

  • Springer. Methods for Removing the Fmoc Group. [Link]

  • MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

Sources

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